molecular formula C23H23Cl4NO3 B2918037 ethyl (Z)-2,2-bis(2,4-dichlorobenzyl)-5-(dimethylamino)-3-oxo-4-pentenoate CAS No. 478033-78-2

ethyl (Z)-2,2-bis(2,4-dichlorobenzyl)-5-(dimethylamino)-3-oxo-4-pentenoate

Cat. No. B2918037
CAS RN: 478033-78-2
M. Wt: 503.24
InChI Key: WYHNPCHRSVGZSS-KTKRTIGZSA-N
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Description

The compound is a complex organic molecule. It contains two 2,4-dichlorobenzyl groups, a dimethylamino group, and an ethyl group attached to a pentenoate backbone. The presence of dichlorobenzyl groups suggests that the compound might have some antimicrobial properties .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl (Z)-2,2-bis(2,4-dichlorobenzyl)-5-(dimethylamino)-3-oxo-4-pentenoate and similar compounds are pivotal in the synthesis of heterocyclic compounds. For instance, ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, a closely related reagent, is utilized in producing heteroaryl substituted β-amino- α,β- -dehydro—amino acid derivatives and various fused heterocyclic systems. This showcases the compound's role in expanding the chemical toolbox for synthesizing novel heterocyclic structures with potential applications in pharmaceuticals and materials science (Gorazd Soršak et al., 1995).

Organometallic Chemistry

In organometallic chemistry, derivatives of this compound are involved in creating zinc compounds and zirconium complexes. These compounds are synthesized through the metalation of dimethyl amino alkynes, demonstrating their significant role in forming structures with metal-carbon bonds. Such organometallic compounds are essential for catalysis, including olefin polymerization, and offer insights into designing new materials with unique properties (A. J. Koning et al., 1979).

Polymerization Catalysts

Compounds structurally related to this compound play a critical role as catalysts in polymerization processes. For example, ethylene-bridged bis(N,N-diisopropyl-1-aminoboratabenzene-4-yl)zirconium dichloride, a compound with a similar functional group arrangement, acts as a catalyst for olefin polymerization. This underscores the utility of such compounds in developing advanced catalyst systems for producing polymers with tailored properties for various industrial applications (A. Ashe et al., 1998).

Novel Polyamide Syntheses

The reactivity of similar compounds toward isocyanates leads to innovative pathways for synthesizing polyamides. This chemical behavior is crucial for designing new polymeric materials with enhanced performance characteristics, such as solubility in organic solvents and the ability to form crosslinked structures. Such developments have implications for engineering, biomedical applications, and beyond (N. Kihara et al., 1999).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. If it’s intended for use as a drug, the dichlorobenzyl groups might interact with bacterial cells, leading to their destruction .

properties

IUPAC Name

ethyl (Z)-2,2-bis[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl4NO3/c1-4-31-22(30)23(21(29)9-10-28(2)3,13-15-5-7-17(24)11-19(15)26)14-16-6-8-18(25)12-20(16)27/h5-12H,4,13-14H2,1-3H3/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHNPCHRSVGZSS-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)/C=C\N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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